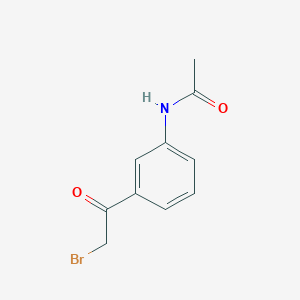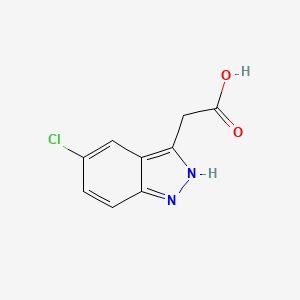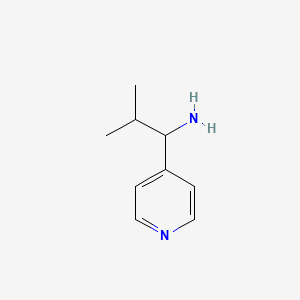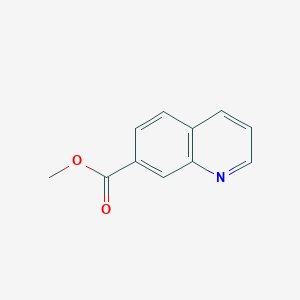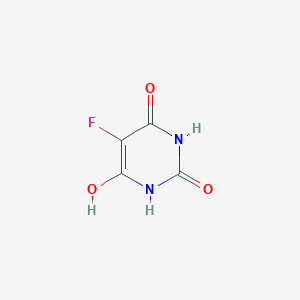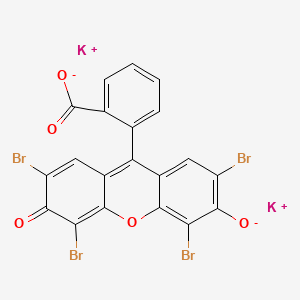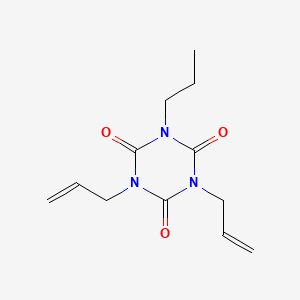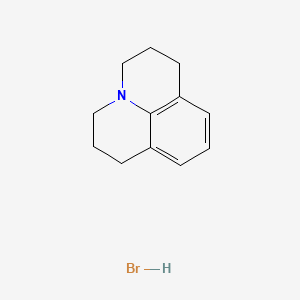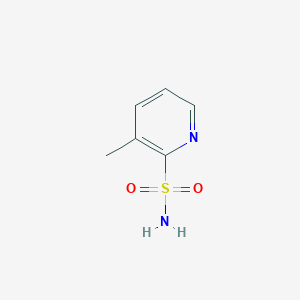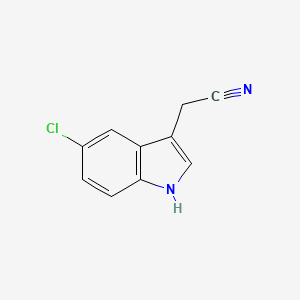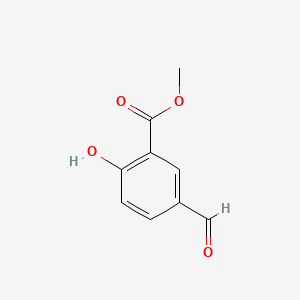
5-ホルミル-2-ヒドロキシ安息香酸メチル
概要
説明
Methyl 5-Formyl-2-hydroxybenzoate: is an organic compound with the molecular formula C9H8O4 methyl 5-formylsalicylate . This compound is characterized by the presence of a formyl group (-CHO) and a hydroxyl group (-OH) attached to a benzene ring, which is further esterified with a methyl group.
Synthetic Routes and Reaction Conditions:
From Salicylic Acid: One common synthetic route involves the formylation of salicylic acid followed by esterification. Salicylic acid is treated with formylating agents like formic acid or formyl chloride to introduce the formyl group at the 5-position. The resulting 5-formylsalicylic acid is then esterified with methanol in the presence of an acid catalyst to yield methyl 5-formyl-2-hydroxybenzoate.
From 2-Hydroxybenzoic Acid: Another method involves the direct formylation of 2-hydroxybenzoic acid (salicylic acid) using Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) followed by esterification with methanol.
Industrial Production Methods: In industrial settings, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction conditions such as temperature, pressure, and reagent concentrations to optimize the formation of the desired product.
Types of Reactions:
Oxidation: Methyl 5-formyl-2-hydroxybenzoate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, yielding 5-hydroxymethyl-2-hydroxybenzoic acid.
Substitution: The hydroxyl group can participate in substitution reactions, such as the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) , potassium permanganate (KMnO4) , and hydrogen peroxide (H2O2) .
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride and phosgene are used for esterification and etherification reactions.
Major Products Formed:
Oxidation: Methyl 5-formyl-2-hydroxybenzoate can be oxidized to methyl 5-carboxy-2-hydroxybenzoate .
Reduction: Reduction can yield 5-hydroxymethyl-2-hydroxybenzoic acid .
Substitution: Esterification can produce methyl esters of various substituted derivatives.
科学的研究の応用
Chemistry: Methyl 5-formyl-2-hydroxybenzoate is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its formyl group makes it a versatile building block for organic synthesis.
Biology: The compound is used in biological studies to investigate the effects of formylated compounds on cellular processes. It can act as a probe to study enzyme activities and metabolic pathways.
Medicine: . Its structural similarity to salicylic acid makes it a candidate for further modification and optimization.
Industry: In the chemical industry, it is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
作用機序
- The primary target of Methyl 5-Formyl-2-hydroxybenzoate (also known as 5-Formyl-2-hydroxybenzoic acid methyl ester) is not well-documented in the literature. However, in the pharmaceutical industry, it serves as an intermediate in the synthesis of various drugs. Its mechanism of action in this context depends on the specific drug being synthesized .
- Methyl 5-Formyl-2-hydroxybenzoate interacts with its target(s) through chemical reactions. These interactions lead to the formation of more complex molecules, which are essential for drug synthesis. Unfortunately, detailed information about the specific molecular interactions remains limited .
- Environmental factors, such as temperature, pH, and solvent conditions, can influence the stability and efficacy of Methyl 5-Formyl-2-hydroxybenzoate during drug synthesis. However, detailed studies on its environmental behavior are scarce .
Target of Action
Mode of Action
Pharmacokinetics
- Information regarding the absorption of Methyl 5-Formyl-2-hydroxybenzoate is not available. The volume of distribution for this compound is not documented. Specific metabolic pathways and elimination processes remain unknown. No data on protein binding is currently available .
Action Environment
If you have any additional questions or need further clarification, feel free to ask! 😊
類似化合物との比較
Salicylic Acid: Methyl 5-formyl-2-hydroxybenzoate is structurally similar to salicylic acid, differing only by the presence of the formyl group.
Methyl Salicylate: This compound is similar but lacks the formyl group, making it less reactive in certain chemical reactions.
5-Hydroxymethyl-2-hydroxybenzoic Acid: This compound is a reduction product of methyl 5-formyl-2-hydroxybenzoate.
Uniqueness: The presence of the formyl group in methyl 5-formyl-2-hydroxybenzoate makes it more reactive and versatile compared to its analogs. This allows for a wider range of chemical transformations and applications in synthesis and research.
特性
IUPAC Name |
methyl 5-formyl-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKWVPNWHOCFBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559395 | |
| Record name | Methyl 5-formyl-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41489-76-3 | |
| Record name | Benzoic acid, 5-formyl-2-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41489-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-formyl-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-Formylsalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
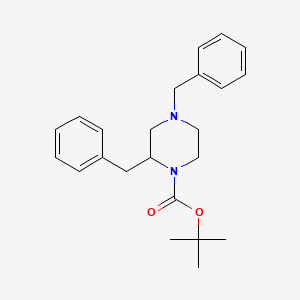

![1,4-Dioxa-7-azaspiro[4.5]decane](/img/structure/B1590673.png)
